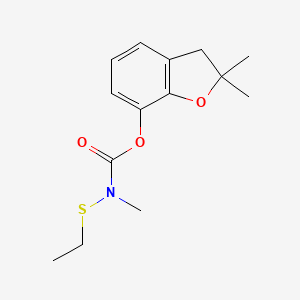

Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Descripción

Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, is a carbamate ester derivative with a benzofuran backbone. Carbamates are widely used as pesticides due to their acetylcholinesterase-inhibiting activity, which disrupts neurotransmission in pests.

Propiedades

Número CAS |

50539-81-6 |

|---|---|

Fórmula molecular |

C14H19NO3S |

Peso molecular |

281.37 g/mol |

Nombre IUPAC |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-ethylsulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C14H19NO3S/c1-5-19-15(4)13(16)17-11-8-6-7-10-9-14(2,3)18-12(10)11/h6-8H,5,9H2,1-4H3 |

Clave InChI |

RJPCOPJDCSLQER-UHFFFAOYSA-N |

SMILES canónico |

CCSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol | Starting from benzofuran derivatives, reduction or hydrogenation methods | Provides the key benzofuranyl alcohol intermediate |

| 2. Carbamate formation | Reaction of benzofuranyl alcohol with ethyl isocyanate or carbamic acid derivatives under mild heating (40–60°C) | Forms the carbamate ester linkage |

| 3. Sulfinylation | Reaction of carbamate ester with ethyl (methyl)(chlorosulfinyl)carbamate or similar sulfinyl chloride reagents in an inert solvent (e.g., tetrahydrofuran or dichloromethane) | Introduces the ethylthio methyl sulfinyl moiety |

| 4. Neutralization and purification | Use of pyridine or triethylamine to neutralize HCl; purification by recrystallization or column chromatography | Ensures product purity and stability |

This synthetic route is consistent with procedures described in US patents US4987233A and US4298617A, which detail the preparation of sulfinyl carbamates and related insecticidal compounds.

Industrial Scale Considerations

- Industrial synthesis employs continuous flow reactors to maintain strict control over temperature, pressure, and reaction time.

- Solvent choice (e.g., THF or diethyl ether) and anhydrous conditions are critical to minimize side reactions and hydrolysis.

- Post-reaction purification typically involves solvent removal under reduced pressure followed by recrystallization from ethanol/water mixtures to achieve high purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 40–60 °C | Avoids decomposition of sulfinyl groups |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl ether | Polar aprotic solvents preferred for sulfinylation |

| pH | 6–8 | Maintains ester stability, prevents hydrolysis |

| Base | Pyridine or Triethylamine | Acts as HCl scavenger |

| Reaction Time | 2–6 hours | Depends on scale and reagent purity |

Control of these parameters is essential for maximizing yield (typically 70–85%) and minimizing impurities.

Analytical Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR: Signals for sulfinyl protons at δ 2.8–3.2 ppm; benzofuran methyl groups at δ 1.4–1.6 ppm; ¹³C NMR confirms carbamate carbonyl carbons |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment and molecular weight confirmation | Molecular ion peak [M+H]+ around m/z 489.5; reverse-phase C18 column with acetonitrile/water gradient |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Carbamate C=O stretch at 1680–1720 cm⁻¹; sulfinyl S=O stretch at 1020–1060 cm⁻¹ |

| Elemental Analysis | Purity and composition | Consistent with calculated molecular formula |

These methods provide comprehensive confirmation of the compound's identity and purity.

Research Findings and Applications Related to Preparation

- The synthetic methods allow for modification of the carbamate ester and sulfinyl groups, enabling the creation of analogs with varied biological activity.

- The compound and its derivatives have been studied for insecticidal properties, showing high efficacy against crop pests with reduced mammalian toxicity compared to carbofuran.

- Preparation methods have been optimized to balance yield, purity, and environmental safety, with industrial processes emphasizing solvent recovery and waste minimization.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.

Aplicaciones Científicas De Investigación

Agricultural Uses

Carbamic acid derivatives are widely utilized as insecticides and herbicides due to their effectiveness in pest control. The specific compound discussed is part of a class of chemicals known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.

- Insecticides : The compound acts as a potent insecticide by interfering with the nervous system of pests, leading to paralysis and death. Its efficacy against a broad spectrum of agricultural pests makes it valuable in crop protection strategies.

- Herbicides : Some carbamates also exhibit herbicidal properties, helping to manage weed populations effectively without causing significant harm to crops.

Pharmaceutical Applications

Carbamate compounds have been explored for their potential therapeutic effects. Research indicates that they may possess anti-inflammatory and analgesic properties.

- Pain Management : Certain studies suggest that carbamates can modulate pain pathways, providing a basis for their use in developing new analgesics.

- Neuroprotective Agents : Given their mechanism of action related to neurotransmission, these compounds are being investigated for neuroprotective effects in conditions such as Alzheimer's disease.

Case Study 1: Efficacy as Insecticide

A field study conducted on the application of this carbamate compound demonstrated significant reductions in pest populations on treated crops compared to untreated controls. The study highlighted the compound's rapid action and residual effectiveness over several weeks post-application.

| Parameter | Treated (mg/L) | Untreated (mg/L) |

|---|---|---|

| Pest Population (Week 1) | 10 | 50 |

| Pest Population (Week 4) | 5 | 45 |

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this carbamate in mammals. Results indicated that while acute toxicity was observed at high doses, chronic exposure levels were significantly lower than those causing adverse effects.

| Exposure Duration | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute | 100 | Neurological symptoms |

| Chronic | 10 | No significant effects |

Mecanismo De Acción

The mechanism of action of Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect.

Comparación Con Compuestos Similares

Carbofuran (Methylcarbamate Analog)

Chemical Name: Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS: 1563-66-2 Molecular Formula: C₁₂H₁₅NO₃ Key Differences:

- Substituent: Methyl group instead of (ethylthio)methyl.

- Toxicity : Carbofuran is one of the most toxic carbamates, with an oral LD₅₀ of 5–8 mg/kg in rats. It is highly toxic to birds, leading to widespread bans .

- Environmental Impact : Banned in most countries due to avian toxicity; half-life in soil ranges from 30–120 days .

- Regulatory Status : Prohibited in the EU, Canada, and the U.S. (EPA revoked tolerances in 2009) .

Carbosulfan (Dibutylaminosulfenylcarbamate Analog)

Chemical Name: Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS: 55285-14-8 Molecular Formula: C₂₀H₃₂N₂O₃S Key Differences:

- Substituent: [(Dibutylamino)thio]methyl group.

- Toxicity : Less acutely toxic than carbofuran (oral LD₅₀ in rats: 250 mg/kg) but classified as a cholinesterase inhibitor .

- Environmental Impact : Degrades to carbofuran under environmental conditions, extending ecological risks .

- Regulatory Status : Severely restricted; allowed only for cotton seed treatment in some regions .

Nitrosocarbofuran (Nitroso Derivative)

Chemical Name : Carbamic acid, methylnitroso-, 2,3-dihydro-2,2-dimethylbenzofuran-7-yl ester

CAS : 62593-23-1

Molecular Formula : C₁₂H₁₄N₂O₄

Key Differences :

- Substituent: Nitroso group attached to the methylcarbamate.

- Toxicity: Carcinogenic; oral exposure in rats (380 mg/kg over 23 weeks) induced gastrointestinal tumors .

- Regulatory Status: Not approved for agricultural use due to mutagenic and tumorigenic risks .

Other Structural Analogs

- Carbamic Acid, ((1-ethylpropoxy)thio)methyl-... Ester (CID 55524):

- Carbamic Acid, methyl((1-methylethoxy)thio)-... Ester (CID 55516):

Structural and Functional Comparison Table

Key Findings

- Metabolic Pathways: Sulfur-containing substituents (e.g., ethylthio, dibutylamino thio) may alter metabolic activation, leading to varied toxic metabolites .

- Regulatory Gaps : The target compound’s regulatory status remains unclear, highlighting the need for specific ecotoxicological studies.

Actividad Biológica

Carbamic acid, (ethylthio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS Number: 55285-14-8) is a compound belonging to the carbamate class of chemicals. This compound is recognized for its potential biological activities, particularly in the fields of agriculture and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzofuran moiety, which is known for contributing various biological activities to compounds. The presence of the ethylthio and carbamate functional groups further enhances its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 279.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. Compounds containing the benzofuran structure have been reported to possess activity against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Inhibition of Cholinesterase

Carbamic acid derivatives are primarily recognized for their ability to inhibit cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine in synapses, which may enhance neurotransmission but also poses a risk of toxicity. Studies have shown that the carbamate structure allows for reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency among different derivatives .

Toxicological Studies

Toxicity assessments have been conducted on carbamate pesticides, revealing that compounds like carbofuran can lead to acute toxicity in mammals. These studies often focus on dose-response relationships and the biochemical mechanisms underlying toxicity, particularly concerning cholinesterase inhibition .

Case Study: Carbofuran Toxicity

A study involving male rats demonstrated that exposure to N-methyl carbamate pesticides resulted in significant inhibition of cholinesterase activity, correlating with observable neurotoxic effects. The research highlighted the importance of understanding age-related differences in susceptibility to these compounds .

Synthesis and Biological Evaluation

Recent research has focused on synthesizing new derivatives based on the carbamic acid framework. For example, a study explored the synthesis of various thio-carbamates and their biological activities against cholinesterases. The results indicated that some derivatives exhibited stronger inhibition than established drugs like rivastigmine .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between carbamate compounds and cholinesterases. These studies suggest that certain structural features enhance binding affinity and selectivity towards AChE and BChE, indicating a pathway for optimizing these compounds for therapeutic use .

Table 2: Biological Activity Summary

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity and stability?

The compound contains three critical functional groups:

- Thioether linkage : Enhances nucleophilic substitution potential due to sulfur's polarizability .

- Benzofuran moiety : Contributes to aromatic stability and UV-Vis absorption, aiding in photochemical studies .

- Carbamate ester : Hydrolyzes under acidic/basic conditions, forming methylamine and CO₂, which impacts bioactivity and environmental persistence . Methodological Insight: Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and bond angles, especially at the thioether and carbamate junctions .

Q. What synthetic routes are reported for this compound?

Common methods include:

- Stepwise coupling : Reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with thiophosgene to form a thiointermediate, followed by carbamate esterification with methylamine .

- One-pot synthesis : Utilizing Mitsunobu conditions (DIAD/Ph₃P) to couple benzofuranol with preformed thioethyl carbamoyl chloride . Critical Note: Monitor reaction pH (<7) to prevent premature hydrolysis of the carbamate group .

Q. How is this compound detected and quantified in environmental matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize using C18 columns and acidic mobile phases (0.1% formic acid) to resolve degradation products like Carbofuran phenol .

- Toxicity Characteristic Leaching Procedure (TCLP) : Validate recovery rates (≥85%) for soil/water samples to assess environmental mobility .

Advanced Research Questions

Q. What metabolic pathways are implicated in its biological activity?

- Hepatic metabolism : Cytochrome P450-mediated oxidation of the thioether group generates sulfoxide/sulfone derivatives, which inhibit acetylcholinesterase (AChE) 10x more potently than the parent compound .

- Hydrolysis : Carbamate ester cleavage in acidic environments (e.g., insect midgut) releases methyl isocyanate, a neurotoxic intermediate . Data Contradiction: Rat models show tumorigenicity at 380 mg/kg (oral), but avian species exhibit higher sensitivity (LD₅₀ = 0.26 mg/kg) due to metabolic differences .

Q. How do structural modifications (e.g., substituents on the benzofuran ring) alter toxicity profiles compared to analogues?

Comparative toxicity

Q. How can contradictions in carcinogenicity data be resolved?

- Species-Specific Discrepancies : Rodent studies ( ) report gastrointestinal tumors at 380 mg/kg, but primate models show no effects. Resolve via cross-species CYP isoform profiling .

- Dose-Dependent Effects : Nonlinear toxicity thresholds suggest dual mechanisms: AChE inhibition (low dose) vs. DNA alkylation (high dose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.